molecular formula C13H15FN2OS B14757581 5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine

5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine

Cat. No.: B14757581
M. Wt: 266.34 g/mol
InChI Key: PNPQLOPPVBDFAS-UHFFFAOYSA-N
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Description

5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butoxy group and a fluorine atom attached to the phenyl ring, which is further connected to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 4-butoxy-3-fluoroaniline with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)thiazol-2-amine: Similar structure but lacks the butoxy group.

    4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromine atom instead of a fluorine atom.

    2-Amino-4-(4-fluorophenyl)thiazole: Similar thiazole core but different substitution pattern.

Uniqueness

The presence of both the butoxy and fluorine groups in 5-(4-Butoxy-3-fluorophenyl)thiazol-2-amine imparts unique chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H15FN2OS

Molecular Weight

266.34 g/mol

IUPAC Name

5-(4-butoxy-3-fluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H15FN2OS/c1-2-3-6-17-11-5-4-9(7-10(11)14)12-8-16-13(15)18-12/h4-5,7-8H,2-3,6H2,1H3,(H2,15,16)

InChI Key

PNPQLOPPVBDFAS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CN=C(S2)N)F

Origin of Product

United States

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